

T20-M Cross-Reactivity and Specificity: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	T20-M	
Cat. No.:	B15584007	Get Quote

A note on nomenclature: Extensive literature searches did not yield specific information for a compound designated "**T20-M**." The following guide focuses on the well-characterized HIV fusion inhibitor T20 (Enfuvirtide) and its derivatives, which are likely what "**T20-M**" refers to in a broader context of modified T20 peptides.

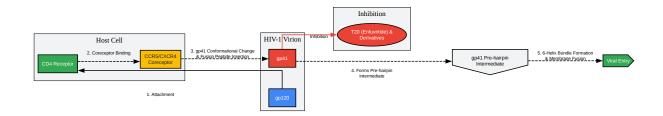
This guide provides a detailed comparison of the HIV fusion inhibitor T20 (Enfuvirtide) and its next-generation analogs with other HIV entry inhibitors. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Mechanism of Action: Targeting HIV-1 Entry

HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the target cell surface.[1] This binding triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[1] Subsequent conformational changes in the transmembrane glycoprotein gp41 lead to the insertion of its fusion peptide into the host cell membrane.[1] Gp41 then refolds into a six-helix bundle (6-HB) structure, bringing the viral and cellular membranes into close proximity and facilitating membrane fusion, allowing the viral capsid to enter the host cell.[1][2]

T20 and other C-terminal heptad repeat (CHR)-derived peptides function by binding to the N-terminal heptad repeat (NHR) of gp41 during its transitional pre-hairpin intermediate state.[2] This binding prevents the formation of the 6-HB, thereby blocking membrane fusion and viral entry.[2]





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Caption: HIV-1 entry and mechanism of T20 inhibition.

Comparative Efficacy of T20 and Derivatives

The potency of HIV fusion inhibitors is typically measured by their 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral activity in vitro. The following table summarizes the IC50 values for T20 and other fusion inhibitors against various HIV-1 strains. Lower IC50 values indicate higher potency.



Inhibitor	HIV-1 Strain	IC50 (nM)	Reference
T20 (Enfuvirtide)	HXB2	24.17	[3]
NL4-3	9.41	[3]	
IIIB	26	[2]	_
JRCSF	5.19	[3]	_
LP-40	HXB2	0.41	[3]
NL4-3	0.44	[3]	
JRCSF	0.28	[3]	_
CP32M	IIIB	5	[2]
C34	T20-resistant mutant	>2000	[2]
T1249	T20-resistant mutant	4-10	[4]

Key Observations:

- LP-40, a lipopeptide derivative of T20, demonstrates significantly greater potency than T20 against the same viral strains.[3]
- CP32M shows comparable potency to T20 against the IIIB strain.
- Second-generation inhibitors like T1249 are effective against T20-resistant HIV-1 variants.[4]
- C34 shows poor activity against T20-resistant strains, highlighting the issue of cross-resistance.

Cross-Reactivity and Specificity

The specificity of an HIV fusion inhibitor relates to its ability to selectively target viral components without affecting host cells, while cross-reactivity refers to its efficacy against a range of different HIV-1 strains and its potential to be recognized by antibodies.

Specificity:



- T20 and its derivatives are highly specific for the gp41 protein of HIV-1 and are not active against HIV-2.[5]
- Their mechanism of action, which targets a viral protein, minimizes off-target effects on host cells.[6] Studies have shown that Enfuvirtide has a low potential for drug-drug interactions with drugs metabolized by cytochrome P450 enzymes.[7]

Cross-Reactivity and Resistance:

- Resistance to T20 typically arises from mutations in the HR1 region of gp41, specifically in the GIV motif (amino acids 36-45).[8]
- Single or double amino acid substitutions in this region can lead to a significant reduction in T20 susceptibility.[6]
- Next-generation fusion inhibitors have been developed to overcome T20 resistance. For example, T1249 is effective against some T20-resistant variants.[4]
- Studies have investigated the presence of Enfuvirtide cross-reactive gp41 antibodies in patients. The presence of these antibodies did not appear to negatively impact the efficacy or safety of the drug.[9]

Experimental Protocols

The data presented in this guide are derived from several key in vitro assays. The general workflows for these assays are described below.

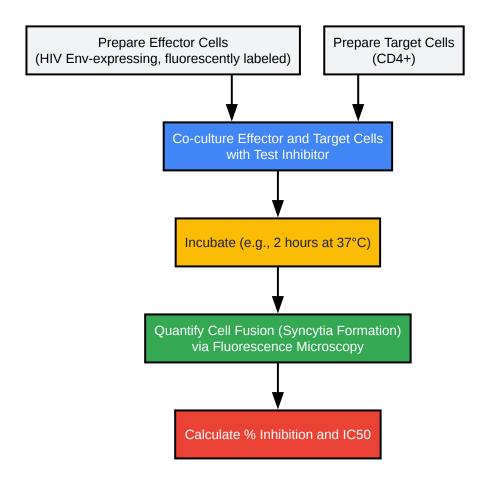
HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope protein (effector cells) with target cells expressing CD4 and coreceptors.

- Cell Preparation:
 - Effector cells (e.g., H9 cells chronically infected with HIV-1 or HEK293T cells transfected to express HIV-1 Env) are labeled with a fluorescent dye like calcein-AM.
 - Target cells (e.g., MT-2 cells) are prepared.



- Incubation: Labeled effector cells and target cells are co-cultured in the presence of varying concentrations of the test inhibitor.
- Fusion Quantification: Cell fusion results in the transfer of the fluorescent dye from effector to target cells, forming syncytia. The number and size of these syncytia are quantified using fluorescence microscopy.
- Data Analysis: The percent inhibition of cell-cell fusion is calculated, and the IC50 value is determined.



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Caption: Workflow for an HIV-1 Env-mediated cell-cell fusion assay.

Pseudovirus Neutralization Assay

This assay measures the ability of an inhibitor to prevent infection of target cells by pseudoviruses expressing the HIV-1 envelope protein.



- Pseudovirus Production: Pseudoviruses are generated, typically by co-transfecting HEK293T cells with a plasmid encoding the HIV-1 Env protein and a plasmid for a viral backbone (e.g., an HIV-1 vector lacking the env gene and carrying a reporter gene like luciferase).
- Incubation: The pseudoviruses are incubated with varying concentrations of the test inhibitor.
- Infection: The virus-inhibitor mixture is added to target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR).
- Reporter Gene Expression Measurement: After a set incubation period (e.g., 48 hours), the cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured.
- Data Analysis: The reduction in reporter gene activity in the presence of the inhibitor is used to calculate the percent neutralization and the IC50 value.

Conclusion

T20 (Enfuvirtide) was a landmark development in antiretroviral therapy as the first-in-class HIV fusion inhibitor. However, its clinical utility is hampered by the emergence of drug resistance and the need for twice-daily subcutaneous injections. Research has since focused on developing next-generation fusion inhibitors with improved potency, broader cross-reactivity against resistant strains, and more favorable pharmacokinetic profiles. Lipopeptides and other modified versions of T20, such as LP-40, have demonstrated significantly enhanced anti-HIV-1 activity in preclinical studies. The continued exploration of the structure-activity relationships of these peptides is crucial for the design of more robust and durable HIV entry inhibitors.

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